N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) is a chemical compound with the molecular formula C₁₂H₂₄N₆O₂P₂ It is known for its unique structure, which includes piperazine and aziridine rings, and phosphine oxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) typically involves the reaction of piperazine with aziridine and phosphine oxide derivatives. One common method includes the use of aziridine and phosphine oxide in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphine oxide groups to phosphine groups.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides with higher oxidation states, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. The aziridine rings can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like piperazine-1,4-diylbis(ethane-2,1-diyl) and piperazine-1,4-diylbis(ethane-2,1-diyl)bis(azanediyl) are structurally similar but lack the aziridine and phosphine oxide groups.
Aziridine derivatives: Compounds like 1,2,3-triazoles with aziridine rings are similar but differ in their overall structure and functional groups.
Uniqueness
Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) is unique due to its combination of piperazine, aziridine, and phosphine oxide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
71042-76-7 |
---|---|
Molecular Formula |
C18H24BrNO |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
1-phenyl-2-(2-pyrrolidin-1-ium-1-ylidenecyclohexyl)ethanone;bromide |
InChI |
InChI=1S/C18H24NO.BrH/c20-18(15-8-2-1-3-9-15)14-16-10-4-5-11-17(16)19-12-6-7-13-19;/h1-3,8-9,16H,4-7,10-14H2;1H/q+1;/p-1 |
InChI Key |
NUOPHESULPNELM-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(=[N+]2CCCC2)C(C1)CC(=O)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.